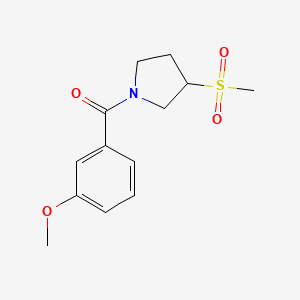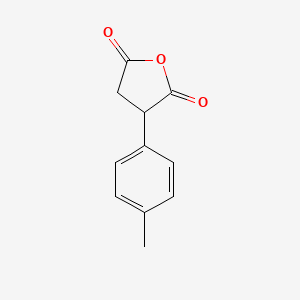
1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone is a synthetic organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of a benzyl group, a methoxy group, and a methyl group attached to an indole ring, along with a chloroethanone moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The benzyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.
Formation of the Chloroethanone Moiety: The chloroethanone group can be introduced through the reaction of the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the chloroethanone moiety can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted ethanone derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl group in the chloroethanone moiety can yield the corresponding alcohol.
Hydrolysis: The chloroethanone moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and aqueous sodium hydroxide for hydrolysis.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of indole derivatives and their interactions with biological targets.
Material Science: Indole derivatives, including this compound, are explored for their potential use in organic electronics and as building blocks for functional materials.
Mecanismo De Acción
The mechanism of action of 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring.
Comparación Con Compuestos Similares
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone can be compared with other indole derivatives, such as:
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound has a similar indole core but differs in the presence of an acetic acid moiety instead of a chloroethanone group.
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde: This compound features a carboxaldehyde group at the 3-position of the indole ring.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: This compound lacks the benzyl group but has an acetic acid moiety at the 3-position of the indole ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1-benzyl-5-methoxy-2-methylindol-3-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13-19(18(22)11-20)16-10-15(23-2)8-9-17(16)21(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBCGMOTVYKXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2667997.png)


![3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2668000.png)
![1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2668003.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)


![3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668020.png)
